molecular formula C4H10Cl2Pb B077727 DICHLORODIETHYLLEAD CAS No. 13231-90-8

DICHLORODIETHYLLEAD

Cat. No.: B077727
CAS No.: 13231-90-8
M. Wt: 336 g/mol
InChI Key: LXKLAFGSADZFAV-UHFFFAOYSA-L
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Description

DICHLORODIETHYLLEAD is a significant organolead compound that serves as a versatile reagent in advanced research, particularly in the fields of materials science and catalysis. Its primary research value lies in its role as a potent alkylating agent and a precursor for the synthesis of other organometallic complexes. In materials science, it is investigated for its use in the chemical vapor deposition (CVD) of lead-containing semiconductor nanomaterials and thin films. From a historical and mechanistic perspective, this compound is studied to understand the pathways and environmental impact of organolead compounds, as it shares structural similarities with the once widely used gasoline additive, tetraethyllead. Its mechanism of action typically involves the transfer of its ethyl groups to various inorganic or organic substrates, facilitating carbon-carbon bond formation or the incorporation of lead into a target matrix. Researchers utilize this compound under controlled conditions to explore novel catalytic cycles, develop lead-based coordination polymers, and model the environmental degradation and toxicology of anthropogenic organometallic pollutants. This product is intended for laboratory research applications only.

Properties

IUPAC Name

dichloro(diethyl)plumbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5.2ClH.Pb/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKLAFGSADZFAV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Pb](CC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858797
Record name Dichlorodiethylplumbane
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Molecular Weight

336 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13231-90-8
Record name Dichlorodiethylplumbane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13231-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyllead dichloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dichlorodiethylplumbane
Source EPA DSSTox
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Synthetic Methodologies for Diorganolead Dihalides

Grignard Reagent Approaches in Organolead Halide Synthesis

A primary and widely utilized method for the synthesis of organolead compounds, including dichlorodiethyllead, involves the use of Grignard reagents. wikipedia.org These organomagnesium halides (RMgX) are powerful nucleophiles and are effective in alkylating lead halides. uwo.casciencemadness.orgwikipedia.orglibretexts.org

The general reaction involves the treatment of a lead(II) halide, typically lead(II) chloride (PbCl₂), with an appropriate Grignard reagent. wikipedia.orgwikipedia.org For the synthesis of this compound, ethylmagnesium chloride or ethylmagnesium bromide would be the Grignard reagent of choice. The reaction proceeds by the transfer of the ethyl group from the magnesium to the lead atom.

A general representation of the Grignard reaction for forming a tetraalkyllead compound is: 2 PbCl₂ + 4 RMgBr → R₄Pb + Pb + 4 MgBrCl wikipedia.org

To obtain the diorganolead dihalide, subsequent reactions or alternative pathways are often employed.

Synthesis via Lead(II) Halides as Precursors

Lead(II) halides, particularly lead(II) chloride (PbCl₂), are common starting materials for the synthesis of this compound. wikipedia.org These precursors are reacted with various alkylating agents to form the desired organolead compound.

One approach involves the direct reaction of lead(II) chloride with an alkylating agent. While Grignard reagents are a prime example, other organometallic reagents can also be used. The reaction often leads to a mixture of products due to the tendency of Pb(II) to disproportionate upon alkylation, yielding tetravalent lead compounds and elemental lead. wikipedia.org

Another method involves the reaction of tetraalkyllead compounds, which can be synthesized from lead(II) chloride, with halogens or other halogenating agents. For example, the controlled reaction of tetraethyllead (B6334599) with a halogen can produce dialkyllead dihalides. google.com This stepwise halogenation allows for the isolation of the desired diorganolead dihalide.

The synthesis of lead(II) chloride itself can be achieved by reacting lead(II) nitrate (B79036) or lead(II) acetate (B1210297) with a chloride source like hydrochloric acid or sodium chloride, resulting in the precipitation of the white solid. wikipedia.org It can also be formed by the reaction of lead(II) oxide or lead(II) carbonate with hydrochloric acid. wikidoc.org

Transmetalation and Ligand Exchange Routes to Diorganolead Dihalides

Transmetalation reactions provide an alternative pathway to diorganolead dihalides. wikipedia.org This process involves the transfer of organic ligands from one metal to another. capes.gov.brsemanticscholar.orgcdnsciencepub.com In the context of organolead synthesis, a more reactive organometallic compound, such as an organotin or organomercury compound, can transfer its organic groups to a lead salt.

For example, the reaction of an organotin compound with a lead(IV) salt can lead to the formation of a diorganolead dihalide. This method can be particularly useful for synthesizing unsymmetrically substituted diaryllead dichlorides. researchgate.net A general scheme for transmetalation is: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

Ligand exchange reactions are also employed in the synthesis of diorganolead dihalides. These reactions can involve the redistribution of ligands around the lead center. For instance, stoichiometric reactions of certain organolead compounds can lead to a redistribution of alkyl and other ligands, forming different organolead species. hi.is A prochiral diorganolead diacetate can be prepared through plumbylation followed by transmetalation. capes.gov.br

Mechanistic Insights into Diorganolead Dihalide Formation Pathways

The formation of diorganolead dihalides through the Grignard reaction involves a complex mechanism. The Grignard reagent, RMgX, exists in solution in what is known as the Schlenk equilibrium. wikipedia.org The reaction is believed to occur at the surface of the magnesium metal, where the alkyl halide is reduced. uwo.casciencemadness.org The resulting organomagnesium species then reacts with the lead halide. The carbon-magnesium bond in the Grignard reagent is highly polarized, giving the carbon atom a partial negative charge and making it a potent nucleophile. libretexts.org This nucleophilic carbon attacks the lead center in the lead(II) halide.

The reaction of lead(II) chloride with Grignard reagents can be complex, often leading to disproportionation where both Pb(IV) species (like R₄Pb) and elemental Pb(0) are formed. wikipedia.org This suggests that the initial alkylation of Pb(II) to form an unstable R₂Pb species is followed by rapid redistribution or further reaction.

The synthesis of diorganolead dihalides from tetraalkyllead compounds via halogenation proceeds through a stepwise cleavage of the carbon-lead bonds. archive.org For example, the reaction of tetraethyllead with a halogen will first produce the triethyllead (B1240127) halide, and further reaction cleaves a second ethyl group to yield diethyllead (B1201037) dihalide. google.com Controlling the reaction conditions, such as temperature and the amount of halogenating agent, is crucial to isolate the desired diorganolead dihalide. archive.org

Chemical Reactivity and Mechanistic Investigations of Diorganolead Dihalides

Fundamental C-Pb Bond Characteristics and Their Influence on Chemical Reactivity

The carbon-lead (C-Pb) bond is relatively weak and has a significant degree of ionic character. As one moves down Group 14 of the periodic table from carbon to lead, the C-X bond (where X = C, Si, Ge, Sn, Pb) becomes progressively weaker, and the bond length increases. wikipedia.org For instance, the C-Pb bond in tetramethyllead (B1204573) has a dissociation energy of approximately 204 kJ/mol and a bond length of 222 pm. wikipedia.org In comparison, the C-Sn bond in tetramethyltin (B1198279) is stronger, with a dissociation energy of 297 kJ/mol, and shorter, at 214 pm. wikipedia.org

This inherent weakness of the C-Pb bond makes organolead compounds, including dichlorodiethyllead, susceptible to reactions involving bond cleavage. The reactivity is also influenced by the electronegativity difference between carbon and lead, which imparts polarity to the bond. The dominance of the Pb(IV) oxidation state in many organolead compounds is noteworthy, considering that inorganic lead compounds typically favor the Pb(II) state due to the inert-pair effect. wikipedia.org However, the presence of organic substituents alters the electronic environment around the lead atom, stabilizing the tetravalent state.

The reactivity of diorganolead dihalides is a direct consequence of these bond characteristics. The relatively low bond energy facilitates homolytic cleavage to form radicals, while the polar nature of the bond allows for heterolytic cleavage and nucleophilic attack at the carbon or lead center.

Homolytic and Heterolytic Cleavage Pathways of Carbon-Lead Bonds

The weak nature of the C-Pb bond means that its cleavage is a common feature of organolead chemistry. This cleavage can proceed through two primary pathways: homolytic and heterolytic fission. vedantu.combyjus.comnowgonggirlscollege.co.inegrassbcollege.ac.inallen.in

Homolytic Cleavage: This process involves the even breaking of the C-Pb bond, with each fragment retaining one of the bonding electrons to form free radicals. vedantu.combyjus.comnowgonggirlscollege.co.inallen.in The tendency for organolead compounds to undergo homolytic cleavage is so pronounced that it formed the basis of tetraethyllead's use as an anti-knock agent in gasoline, where it acted as a radical initiator. wikipedia.orgchemeurope.com The general reaction can be represented as:

R₂PbCl₂ → R• + •Pb(R)Cl₂

The formation of these lead-containing free radicals is a key step in many reactions involving organolead compounds. wikipedia.org Early studies on tetra-alkyl lead species provided support for a radical-based mechanism involving the homolytic fission of C-Pb bonds. libretexts.org

Heterolytic Cleavage: In this pathway, the bond breaks unevenly, with one fragment retaining both bonding electrons. vedantu.combyjus.comegrassbcollege.ac.inallen.in The direction of cleavage is dictated by the relative electronegativities of the bonded atoms. Due to the polar nature of the C-Pb bond, heterolytic cleavage can result in either a carbanion and a lead-containing cation or a carbocation and a lead-containing anion, depending on the reaction conditions and the nature of the substituents. For instance, heterolytic cleavage of a carbon-heteroatom bond can lead to the formation of a carbocation. egrassbcollege.ac.in

The choice between homolytic and heterolytic cleavage is influenced by several factors, including the reaction conditions (e.g., heat or UV radiation often promotes homolysis), the solvent polarity (polar solvents can facilitate heterolysis), and the nature of the organic groups attached to the lead atom. byjus.comegrassbcollege.ac.inallen.in

Ligand Exchange Dynamics in Diorganolead Systems

Ligand exchange is a fundamental reaction type for diorganolead dihalides, where the halide ligands are replaced by other groups. savemyexams.com These reactions can proceed through various mechanisms, primarily involving nucleophilic displacement and redistribution reactions.

Nucleophilic substitution reactions involve an electron-rich species (a nucleophile) attacking an electron-deficient center (an electrophile), leading to the displacement of a leaving group. libretexts.orgsolubilityofthings.comlibretexts.orgsavemyexams.com In the context of this compound, both the lead atom and the alpha-carbon of the ethyl group can potentially act as electrophilic centers.

A common mechanism involves the nucleophilic displacement of a halide ion from the lead center. wikipedia.orgchemeurope.com This can occur through associative or dissociative pathways. youtube.comlibretexts.orgwikipedia.org

Associative (A) Mechanism: The incoming nucleophile first forms a bond with the lead atom, creating a higher-coordinate intermediate, which then loses the leaving group (halide). youtube.comlibretexts.org

Dissociative (D) Mechanism: The halide ligand first departs from the lead center, forming a lower-coordinate intermediate, which is then attacked by the incoming nucleophile. youtube.comwikipedia.org

Interchange (I) Mechanism: This is an intermediate mechanism where bond-making and bond-breaking occur in a concerted fashion. youtube.comdalalinstitute.com

The specific mechanism is influenced by factors such as the steric bulk of the organic groups and the nature of the incoming nucleophile. For instance, in some reactions of aryllead triacetates, evidence points to a mechanism involving the nucleophilic displacement of an acetate (B1210297) group to form a diorganolead intermediate. chemeurope.com

Redistribution reactions are common in organometallic chemistry and involve the exchange of ligands between two metal centers. rsc.orgcapes.gov.bracs.org For diorganolead compounds, these reactions can lead to a mixture of products. For example, dimethyllead dichloride has been observed to disproportionate in the presence of certain bases. researchgate.net

These reactions can be catalyzed by Lewis acids, such as aluminum chloride, which can facilitate the exchange of alkyl groups and halides between organolead species. acs.org The equilibrium position of these redistribution reactions depends on the relative thermodynamic stabilities of the various organolead compounds involved.

Nucleophilic Displacement Mechanisms

Characterization and Role of Reactive Intermediates (e.g., Plumbylenes, Lead Radicals)

The reactions of diorganolead dihalides often proceed through highly reactive intermediates, such as lead radicals and plumbylenes. wikipedia.orgglosbe.com

Lead Radicals: As discussed in the context of homolytic cleavage, lead-centered free radicals (e.g., R₃Pb•) are significant intermediates. wikipedia.orgnowgonggirlscollege.co.in These species are highly reactive and can participate in a variety of subsequent reactions, including propagation steps in chain reactions. msu.edu The existence of such radicals has been confirmed experimentally, for example, by the reaction of Me₃PbCl with sodium at low temperatures to form the Me₃Pb• radical. wikipedia.org

Plumbylenes: Plumbylenes are the lead analogues of carbenes, with the general formula R₂Pb. wikipedia.org They are divalent lead species and are also highly reactive intermediates. Plumbylenes can be generated, for instance, from the decomposition of certain organolead compounds. wikipedia.org These intermediates can undergo various reactions, including insertion into bonds and disproportionation. wikipedia.org The stabilization of normally unstable plumbylenes can be achieved through the use of sterically bulky ligands. researchgate.net

The characterization of these transient species is often challenging but can be achieved through techniques such as matrix isolation spectroscopy and trapping experiments. Understanding the formation and reactivity of these intermediates is crucial for elucidating the mechanisms of organolead reactions.

Comparative Reactivity with Other Organometallic Halides

The reactivity of diorganolead dihalides can be understood by comparing them with other organometallic halides, particularly those of other Group 14 elements (Si, Ge, Sn).

As mentioned earlier, the C-Pb bond is the weakest among the C-X bonds of Group 14 elements. wikipedia.org This trend generally leads to higher reactivity for organolead compounds compared to their silicon, germanium, and tin counterparts in reactions involving C-X bond cleavage. For instance, organoleads are more reactive than organotins in certain coupling reactions. chemeurope.com

The reactivity of organometallic halides also depends on the metal's electropositivity. Lead is more electropositive than silicon, germanium, and tin, which influences the polarity of the metal-halogen and carbon-metal bonds. This, in turn, affects their susceptibility to nucleophilic attack and their behavior in redistribution reactions.

When comparing with organometallic halides of other groups, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), diorganolead dihalides are generally less reactive. msu.edu The carbon-metal bonds in Grignard and organolithium reagents have a much higher degree of ionic character, making the organic group strongly nucleophilic. msu.edu In contrast, the C-Pb bond is more covalent, resulting in lower reactivity of the organic group as a carbanion donor.

Structural Characterization and Chemical Structure Reactivity Relationships of Diorganolead Dihalides

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise determination of the molecular structure of dichlorodiethyllead relies on a combination of advanced analytical techniques. These methods provide insights into bond connectivity, molecular symmetry, and the solid-state arrangement of molecules.

Spectroscopic Methods: Spectroscopic techniques probe the interactions of molecules with electromagnetic radiation, yielding valuable structural information. polymersolutions.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups within a molecule. For this compound, specific vibrational frequencies corresponding to the lead-carbon (Pb-C) and lead-chlorine (Pb-Cl) bonds can be observed. The number and position of these bands can offer clues about the molecule's symmetry. kpi.ua For instance, the weakening of a bond, such as a carbonyl group in a related complex, can be detected by a shift in its stretching frequency, which provides information about electronic interactions like back-donation from the metal center. kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the presence and connectivity of the ethyl groups attached to the lead atom. The chemical shifts and coupling patterns provide detailed information about the electronic environment of the carbon and hydrogen atoms. For more complex structural analysis, 207Pb NMR can be employed to directly probe the lead center, offering insights into its coordination environment and the nature of the ligands attached. polymersolutions.com

Diffraction Methods: X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. lucideon.com

Powder X-ray Diffraction (PXRD): When single crystals are unavailable, PXRD can be used to identify the crystalline phases present in a bulk sample and determine the unit cell parameters. lucideon.com The resulting diffraction pattern is a fingerprint of the crystalline material.

The data below summarizes typical information obtained from these techniques for a representative diorganolead dihalide.

Technique Information Obtained Relevance to this compound
Infrared (IR) Spectroscopy Vibrational frequencies of functional groups.Identification of Pb-C and Pb-Cl stretching and bending modes.
NMR Spectroscopy Chemical environment of ¹H, ¹³C, and 207Pb nuclei.Confirmation of ethyl group structure and probing of the Pb coordination sphere.
X-ray Diffraction Atomic coordinates, bond lengths, bond angles, crystal packing.Definitive determination of the 3D molecular structure and intermolecular interactions.

Molecular Geometry and Coordination Environment of Lead in this compound

The molecular geometry of this compound is primarily dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory. chemistrytalk.org The central lead atom is bonded to two ethyl groups and two chlorine atoms. In a simple, isolated molecule, this would lead to a tetrahedral arrangement of the ligands around the lead(IV) center. weebly.com

However, the coordination environment of lead in organolead compounds can be more complex. The lead atom can expand its coordination sphere by forming secondary bonds with electronegative atoms from neighboring molecules, a phenomenon known as hypercoordination. allenpress.com This often results in a distorted geometry. For this compound in the solid state, intermolecular Pb···Cl interactions can lead to a coordination number greater than four, pushing the geometry towards a distorted trigonal bipyramidal or even an octahedral arrangement. allenpress.comresearchgate.net In such structures, the two ethyl groups and one chlorine atom might occupy the equatorial positions of a trigonal bipyramid, while the other chlorine and a chlorine from an adjacent molecule occupy the axial positions.

Studies on related lead(II) complexes show that the coordination environment can be highly irregular, often described as a distorted pentagonal pyramid or octahedron, which is influenced by the presence of a stereochemically active lone pair of electrons. researchgate.net While this compound is a lead(IV) compound and lacks this lone pair, the tendency of lead to adopt higher coordination numbers remains a key feature of its structural chemistry.

Geometric Parameter Idealized Tetrahedral Geometry Potential Solid-State Geometry
VSEPR Notation AX₄AX₅ or AX₆ (due to intermolecular bonds)
Electron Geometry TetrahedralTrigonal Bipyramidal or Octahedral
Molecular Geometry TetrahedralDistorted Trigonal Bipyramidal/Octahedral
Approximate Bond Angles C-Pb-C ≈ 109.5°, Cl-Pb-Cl ≈ 109.5°Angles deviate significantly from 109.5°, with 90° and 120° angles possible.

Influence of Alkyl and Halide Ligands on Electronic Structure and Chemical Behavior

Electronic Effects of Ligands: The two ethyl groups (C₂H₅) are considered to be electron-donating through an inductive effect, which increases the electron density on the lead atom. In contrast, the chlorine atoms are highly electronegative and act as strong electron-withdrawing groups. This withdrawal of electron density makes the lead center more electrophilic, or acidic in the Lewis sense.

Lewis Acidity: The electron-withdrawing nature of the chlorine atoms significantly enhances the Lewis acidity of the lead center in this compound compared to tetraethyllead (B6334599). This increased acidity makes it more susceptible to nucleophilic attack. Research on analogous organolead compounds demonstrates that replacing an organic group (like phenyl) with a chlorine atom dramatically increases the Lewis acidity of the lead center. allenpress.com

Structure-Reactivity Correlations: The interplay between the electron-donating alkyl groups and electron-withdrawing halide groups governs the reactivity. For instance, the polarity of the Pb-Cl bonds facilitates reactions involving halide abstraction. The principles of structure-reactivity relationships, such as those described by the Hammett equation in aromatic systems, provide a conceptual framework for how different substituents can quantitatively influence reaction rates and equilibria. libretexts.orglibretexts.orgtsijournals.com In diorganolead dihalides, changing the halide from chlorine to bromine or iodine, or altering the alkyl group, would systematically change the electronic properties and thus the chemical behavior of the compound.

Ligand Type Electronic Effect on Lead Center Impact on Reactivity
Ethyl (-C₂H₅) AlkylElectron-donating (Inductive)Decreases Lewis acidity
Chloride (-Cl) HalideElectron-withdrawing (Inductive)Increases Lewis acidity; enhances susceptibility to nucleophilic attack

Computational Chemistry Approaches to Structure-Reactivity Correlations

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound, offering insights that can be difficult to obtain experimentally. jstar-research.comamazon.com These methods can accurately predict molecular structures, electronic properties, and reaction energetics. embl.org

Molecular Modeling and Geometry Optimization: Using methods like Density Functional Theory (DFT), researchers can calculate the lowest-energy three-dimensional structure of this compound. ehu.eus These calculations can predict bond lengths and angles that are often in close agreement with experimental data from X-ray diffraction. They can also model the intermolecular interactions that define the solid-state structure.

Electronic Structure Analysis: Computational models can map the distribution of electrons within the molecule, calculating properties such as molecular orbitals and electrostatic potential surfaces. This analysis visually demonstrates the electron-poor nature of the lead center and the electron-rich character of the chlorine atoms, quantifying the effects discussed in the previous section.

Predicting Reactivity: By modeling the transition states of potential reactions, computational chemistry can be used to predict reaction pathways and activation energies. advancedsciencenews.com For example, one could model the reaction of this compound with a nucleophile to understand the mechanism of ligand substitution. These theoretical studies help correlate the computed electronic structure with the observed chemical reactivity, providing a deeper understanding of why the molecule behaves as it does. rsc.org

Environmental Transformation and Abiotic/biotic Degradation Pathways of Organolead Species

Pathways of Degradation in Aquatic and Terrestrial Environments

The breakdown of dichlorodiethyllead in the environment proceeds through several key pathways. These processes lead to the sequential removal of ethyl groups and the cleavage of lead-carbon bonds, ultimately resulting in the formation of inorganic lead species.

Sunlight can induce the degradation of organolead compounds. Photolytic processes, driven by ultraviolet radiation, can break the carbon-lead bonds in this compound. This photodegradation is a significant pathway for the transformation of organolead species in the upper layers of aquatic systems and on terrestrial surfaces exposed to sunlight. The process typically involves the generation of free radicals, which then participate in further degradation reactions.

In aqueous environments, this compound can undergo hydrolysis. This chemical reaction with water leads to the cleavage of the lead-chloride and, subsequently, the lead-carbon bonds. The rate of hydrolysis is influenced by factors such as pH and temperature. This process contributes to the conversion of this compound into other organolead species and eventually to inorganic lead.

Microorganisms play a crucial role in the degradation of organolead compounds. Various bacteria and fungi present in soil and water can metabolize this compound. This biotic transformation can occur under both aerobic and anaerobic conditions. Microbes can utilize the organic components of the molecule as a carbon source, leading to the stepwise dealkylation of the lead atom.

Hydrolytic Cleavage in Aqueous Media

Kinetics and Factors Influencing Environmental Persistence and Transformation Rates

The persistence of this compound in the environment is determined by the rates of the aforementioned degradation processes. Several factors can influence these kinetics:

Sunlight Intensity: Higher levels of solar radiation accelerate photodegradation.

Temperature: Chemical and biological reaction rates generally increase with temperature.

pH: The pH of the water can affect the rate of hydrolysis.

Microbial Population: The presence and activity of specific microbial communities capable of degrading organolead compounds are critical for biotic transformation.

Oxygen Availability: The presence or absence of oxygen can influence the specific microbial pathways of degradation.

Identification and Chemical Fate of Transformation Products in Environmental Matrices

The degradation of this compound results in the formation of a series of transformation products. The primary degradation pathway involves the sequential loss of ethyl groups, leading to the formation of other organolead cations. These intermediates are themselves subject to further degradation. The ultimate fate of the lead atom is its conversion to inorganic lead(II) species, which are more stable in the environment. These inorganic forms can then adsorb to soil particles, precipitate, or remain dissolved in water, where they can be taken up by organisms. The specific transformation products and their distribution in environmental matrices can be identified using advanced analytical techniques.

Theoretical and Computational Chemistry Studies of Dichlorodiethyllead

Quantum Mechanical Calculations of Molecular Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the molecular structure and bonding of dichlorodiethyllead. warwick.ac.uknorthwestern.edu These calculations, based on solving the Schrödinger equation for the molecule, provide insights into its electronic structure, geometry, and the nature of the chemical bonds. northwestern.edu Methods like Hartree-Fock theory and Density Functional Theory (DFT) are employed to approximate the solutions to the Schrödinger equation for complex molecules. warwick.ac.ukmdpi.com

The primary goal of these calculations is to determine the optimized geometry of the this compound molecule, including bond lengths and angles. northwestern.edu For this compound, this involves calculating the lengths of the lead-carbon (Pb-C) and lead-chlorine (Pb-Cl) bonds, as well as the C-Pb-C and Cl-Pb-Cl bond angles. These computed values can then be compared with experimental data where available.

Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM), are used to further elucidate the nature of the chemical bonds. mpg.deresearchgate.net NBO analysis can provide information on the hybridization of the atomic orbitals and the charge distribution within the molecule. mdpi.com This allows for a quantitative description of the covalent and ionic character of the Pb-C and Pb-Cl bonds. QTAIM analysis, on the other hand, defines atoms and bonds based on the topology of the electron density, providing insights into bond strength and stability. mpg.de

Theoretical studies can also investigate the molecular orbitals (MOs) of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Reaction Pathway Modeling and Energy Landscape Analysis

Reaction pathway modeling and energy landscape analysis are computational techniques used to explore the mechanisms and energetics of chemical reactions involving this compound. smu.edunih.gov These methods aim to identify the most likely routes, or pathways, a reaction will take to proceed from reactants to products. nih.gov

The potential energy surface (PES) is a central concept in this analysis, representing the energy of a molecular system as a function of its geometry. researchgate.net Minima on the PES correspond to stable molecules (reactants, products, and intermediates), while saddle points represent transition states—the highest energy point along the lowest energy path between two minima. researchgate.net

Computational methods are used to locate these stationary points on the PES. researchgate.net By mapping out the minima and transition states, a reaction energy landscape can be constructed. nih.gov This landscape provides a comprehensive picture of all possible reaction pathways and their associated energy barriers. github.complos.org The height of the energy barrier, or activation energy, determines the rate of a reaction; lower barriers correspond to faster reactions. warwick.ac.uk

For this compound, reaction pathway modeling can be applied to understand its formation, decomposition, and reactions with other chemical species. For instance, the mechanism of its thermal decomposition can be investigated by calculating the energy profiles for the breaking of the Pb-C and Pb-Cl bonds. Similarly, its reactions with atmospheric radicals, such as the hydroxyl radical (•OH), can be modeled to understand its environmental fate. nih.gov

Prediction of Spectroscopic Properties and Chemical Behavior

Computational chemistry plays a significant role in predicting the spectroscopic properties and chemical behavior of molecules like this compound. rsc.orgunimelb.edu.au These predictions are valuable for identifying and characterizing the compound, as well as for understanding its reactivity. nih.gov

Spectroscopic Properties:

Quantum mechanical calculations can be used to predict various types of molecular spectra. uni-bremen.de For example:

Vibrational Spectra (Infrared and Raman): By calculating the vibrational frequencies of the molecule, its infrared (IR) and Raman spectra can be simulated. These spectra are unique to the molecule and can be used for its identification. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of the Pb-C and Pb-Cl bonds.

Nuclear Magnetic Resonance (NMR) Spectra: NMR chemical shifts and coupling constants can be calculated to predict the ¹H, ¹³C, and ²⁰⁷Pb NMR spectra of this compound. These predictions are highly valuable for structural elucidation.

Electronic Spectra (UV-Vis): The electronic transitions of a molecule can be calculated to predict its ultraviolet-visible (UV-Vis) absorption spectrum. This provides information about the electronic structure and the energies of the molecular orbitals. warwick.ac.uk

Chemical Behavior:

Theoretical calculations can also provide insights into the chemical behavior of this compound. unimelb.edu.au By analyzing the electronic structure and the distribution of electron density, various reactivity descriptors can be calculated. These include:

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the surface of the molecule, indicating regions that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the HOMO and LUMO can predict the molecule's ability to donate or accept electrons in chemical reactions.

Global Reactivity Descriptors: Quantities such as electronegativity, hardness, and softness, derived from conceptual DFT, provide a general measure of the molecule's reactivity.

By combining these theoretical predictions, a comprehensive understanding of the chemical behavior of this compound can be achieved, including its potential reaction sites and its propensity to undergo different types of chemical reactions. chemrxiv.org

Theoretical Insights into Degradation Mechanisms and Intermediates

Theoretical and computational chemistry provides powerful tools to investigate the degradation mechanisms of this compound and to identify the transient intermediates formed during these processes. nih.govsciety.org Understanding these degradation pathways is crucial for assessing the environmental fate and persistence of this compound.

Computational modeling can be employed to explore various potential degradation reactions, such as:

Hydrolysis: The reaction with water can be modeled to determine the likelihood and mechanism of the cleavage of the Pb-Cl bonds.

Oxidation: Reactions with atmospheric oxidants, such as hydroxyl radicals (•OH) and ozone (O₃), are often key degradation pathways for organometallic compounds in the environment. nih.govresearchgate.net Quantum mechanical calculations can elucidate the reaction mechanisms, which may involve hydrogen abstraction or addition to the ethyl groups, or direct attack on the lead atom. mdpi.com

Photolysis: The effect of sunlight on the molecule can be studied by calculating its electronic excited states. This can reveal whether the molecule is likely to absorb solar radiation and undergo photochemical degradation, leading to the breaking of chemical bonds.

For each potential degradation pathway, computational methods can be used to:

Identify Intermediates: The structures and stabilities of any transient species formed during the reaction can be calculated. These intermediates are often highly reactive and difficult to detect experimentally.

Determine Reaction Kinetics: By calculating the activation energies for each step in the degradation pathway, the rate of the reaction can be estimated. This helps to determine the dominant degradation routes under different environmental conditions.

Predict Final Products: The ultimate fate of the this compound molecule can be predicted by following the reaction pathways to their final, stable products.

Through these theoretical investigations, a detailed, molecular-level understanding of the degradation of this compound can be obtained, providing valuable information for environmental risk assessment. researchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for dichlorodiethyllead, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves the reaction of ethylmagnesium bromide with lead(II) chloride under anhydrous conditions. Key factors include temperature control (0–5°C to prevent side reactions), stoichiometric ratios (excess Grignard reagent improves yield), and inert atmospheres (argon/nitrogen) to avoid oxidation. Post-synthesis purification via fractional distillation or recrystallization is critical, with purity assessed using NMR and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁰⁷Pb) is essential for structural confirmation, while Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects volatile byproducts. X-ray crystallography provides definitive solid-state structural data. Cross-validation using multiple techniques mitigates instrument-specific biases .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies require controlled exposure to light, humidity, and oxygen. Accelerated aging experiments (e.g., 40°C/75% relative humidity) paired with HPLC-UV/Vis monitoring reveal degradation pathways. Common products include triethyllead chloride and diethyllead oxide, identified via GC-MS and IR spectroscopy .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for this compound synthesis and analysis?

A 2³ factorial design evaluates temperature, solvent polarity, and catalyst concentration. Response Surface Methodology (RSM) models interactions between variables, identifying maxima/minima for yield and purity. For example, high catalyst concentration may reduce reaction time but increase impurity formation, requiring trade-off analysis .

Q. What methodologies resolve contradictions in reported toxicity data for this compound?

Discrepancies in LD₅₀ values (e.g., rodent studies vs. in vitro assays) arise from differences in exposure routes and metabolic models. Meta-analysis of existing data, stratified by species and exposure duration, combined with mechanistic studies (e.g., Pb-DNA binding assays), clarifies dose-response relationships .

Q. How do computational models predict this compound’s environmental fate and interaction with biological systems?

Density Functional Theory (DFT) simulations model Pb-C bond cleavage energetics, while Molecular Dynamics (MD) predict membrane permeability in lipid bilayers. Coupling these with environmental persistence assays (e.g., OECD 307 soil degradation tests) validates predictions experimentally .

Q. What strategies validate novel analytical methods for this compound in complex matrices (e.g., biological tissues)?

Method validation follows ICH Q2(R1) guidelines: assess linearity (R² > 0.995), limit of detection (LOD < 1 ppm via signal-to-noise ratio), and recovery rates (spiked samples). Matrix effects are minimized using isotope dilution (e.g., ²⁰⁷Pb-enriched internal standards) .

Methodological Guidance

  • Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-method variability. Replicate experiments under standardized conditions to isolate confounding variables .
  • Theoretical Frameworks : Link mechanistic studies to organometallic reaction theories (e.g., Hard-Soft Acid-Base principle for Pb-ligand interactions) .
  • Ethical Compliance : Adhere to institutional protocols for hazardous material handling (e.g., OSHA lead exposure limits) and document waste disposal methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.